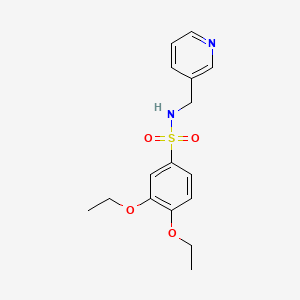
3,4-dietoxi-N-(piridin-3-ilmetil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O2 . It is related to the class of organic compounds known as phenylalkylamines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with an amine. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide includes a benzenesulfonamide core with a pyridin-3-ylmethyl group and two ethoxy groups attached .Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of ion channels and the release of neurotransmitters. Additionally, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have an effect on the endoplasmic reticulum, which is a cellular organelle that is involved in protein synthesis and folding.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to have an effect on the release of dopamine, which is a neurotransmitter that is involved in reward, motivation, and pleasure. Additionally, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have an effect on the activity of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has been found to be a selective ligand for the sigma-1 receptor, which means that it has a high affinity for this protein and does not bind to other receptors. Additionally, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to be stable in solution and can be easily synthesized in the lab.
However, there are also limitations to the use of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its effects on living organisms are not well understood. Additionally, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to be toxic at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One potential direction is the study of its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be used to study the sigma-1 receptor and its role in cellular processes. Finally, further research could be done to optimize the synthesis of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide and to develop more selective ligands for the sigma-1 receptor.
Métodos De Síntesis
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of pyridine-3-carboxaldehyde with 3,4-diethoxybenzylamine to form a Schiff base. The Schiff base is then reacted with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the sulfonamide is deprotected using hydrochloric acid to yield 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
Actividades Biológicas en Organismos Acuáticos
Un estudio ha demostrado que los derivados de pirazolina pueden tener efectos biológicos significativos en los organismos acuáticos. Por ejemplo, un nuevo derivado de pirazolina sintetizado se probó en alevines de trucha arcoíris, Oncorhynchus mykiss . El estudio investigó los potenciales neurotóxicos del derivado sobre la actividad de AchE y el nivel de MDA en el cerebro de los alevines en asociación con parámetros conductuales, potencial de natación .
Actividad Antileishmanial
Los compuestos que contienen pirazol, que pueden incluir "3,4-dietoxi-N-(piridin-3-ilmetil)bencenosulfonamida", son conocidos por sus potentes actividades antileishmaniales . Estos compuestos se han sintetizado y evaluado contra el aislamiento clínico de Leishmania aethiopica . Uno de los compuestos mostró una actividad antipromastigote superior .
Actividad Antimalárica
Además de sus propiedades antileishmaniales, los compuestos que contienen pirazol también exhiben actividades antimaláricas . Algunos de estos compuestos se han probado contra ratones infectados con Plasmodium berghei, mostrando resultados prometedores .
Actividad Antioxidante
Se ha informado que los derivados de pirazolina poseen actividades antioxidantes . Estos compuestos pueden ayudar a combatir el estrés oxidativo en las células, que está relacionado con diversas enfermedades .
Actividad Antitumoral
También hay evidencia que sugiere que los derivados de pirazolina pueden tener actividades antitumorales . Sin embargo, se necesita más investigación para confirmar esta posible aplicación.
Actividad Anticonvulsiva
Algunos estudios han informado las actividades anticonvulsivas de los derivados de pirazolina . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos fármacos para el tratamiento de trastornos convulsivos .
Propiedades
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVESMSYGJTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
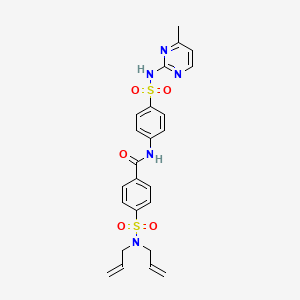


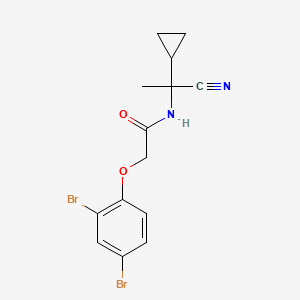
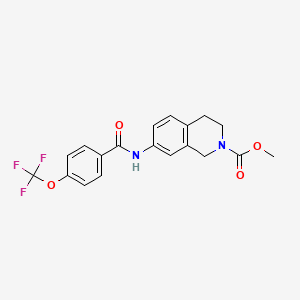
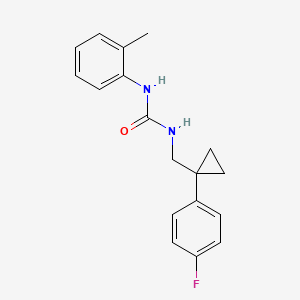


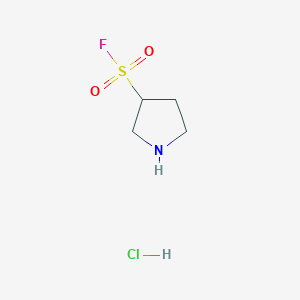

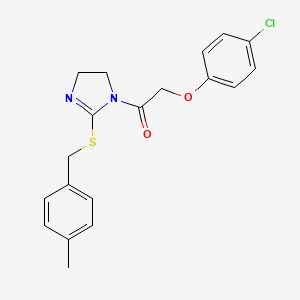
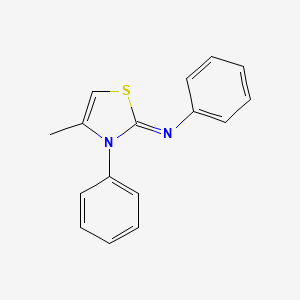
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)